QNZ (QNZ) is a quinazoline derivative. Quinazolines are a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. QNZ is specifically recognized for its potent inhibitory effects on various biological pathways, particularly the NF-κB signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
In scientific research, QNZ serves as a valuable tool for investigating the roles of NF-κB signaling in diverse cellular processes, including inflammation, cell survival, and apoptosis. Due to its specific inhibitory action, QNZ is employed in a wide range of studies involving cellular models, animal models, and in vitro experiments. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline typically involves the following steps:
Recent advancements in synthetic methodologies have also explored alternative routes, including the use of anthranilic acid derivatives and electrochemical methods for functionalization under mild conditions .
The molecular structure of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline can be described as follows:
The structural characteristics are crucial for its interaction with biological targets, particularly in inhibiting NF-κB activation .
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline participates in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride or sodium borohydride for reduction .
The mechanism of action for 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline primarily involves its role as an inhibitor of mitochondrial complex I within the electron transport chain. This inhibition leads to:
The physical and chemical properties of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline include:
These properties are essential for its handling in laboratory settings and potential applications in pharmaceutical formulations .
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline has several scientific applications:
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ) functions as a potent, cell-permeable inhibitor of nuclear factor kappa B (NF-κB) transcriptional activation. Its primary mechanism involves disrupting the nuclear translocation of NF-κB dimers, particularly the p65/p50 heterodimer, without affecting the initial release of NF-κB from its inhibitory complex with IκBα. Research using macrophage-like THP-1 cells demonstrates that QNZ selectively blocks the nuclear import phase of NF-κB signaling, thereby preventing the binding of NF-κB to target gene promoters [5] [7].
QNZ achieves nanomolar potency in cellular assays, exhibiting an IC₅₀ of 11 nM for NF-κB transcriptional inhibition in Jurkat T-cells transfected with an NF-κB luciferase reporter construct [3] [6]. This inhibition extends to phosphorylation events critical for NF-κB activation: QNZ suppresses phosphorylation of the p65 subunit at Ser468—a modification linked to enhanced transcriptional activity—while leaving phosphorylation at Ser536 unaffected [5]. The compound's specificity is evidenced by its lack of inhibition against upstream kinases like IKKα/β, distinguishing it from kinase-targeted anti-inflammatory agents [7]. Structural analysis indicates that the 4-phenoxyphenethylamino side chain and the quinazoline core are essential for this activity, as modifications at these sites significantly reduce NF-κB inhibition [1] [6].
Table 1: Key Molecular Interactions in NF-κB Pathway Inhibition
Target Process | Effect of QNZ | Experimental System | Potency (IC₅₀) |
---|---|---|---|
NF-κB nuclear translocation | Blocked | THP-1 macrophages | Not determined |
p65 phosphorylation (Ser468) | Suppressed | Western blotting | Not determined |
Transcriptional activation | Inhibited | Jurkat cells (reporter assay) | 11 nM |
TNF-α production | Inhibited | Murine splenocytes | 7 nM |
QNZ significantly modulates calcium homeostasis by inhibiting store-operated calcium entry (SOCE), a process critical for neuronal signaling and synaptic plasticity. In striatal medium spiny neurons (MSNs) derived from YAC128 Huntington’s disease mice, QNZ (300 nM) reduces SOCE amplitude by 63%, from 0.30 ± 0.02 (control) to 0.11 ± 0.02 (QNZ-treated) [6]. This inhibition rescues pathological dendritic spine loss in Huntington’s models, suggesting therapeutic potential for neurodegenerative disorders characterized by calcium dysregulation [5] [6].
The compound targets neuronal SOCE independently of its NF-κB inhibitory effects, acting at sub-micromolar concentrations. Electrophysiological studies indicate QNZ specifically blocks calcium influx through transient receptor potential canonical (TRPC) channels without affecting voltage-gated calcium channels or intracellular calcium release [6]. In familial Alzheimer’s disease models, QNZ normalizes presenilin-1 ΔE9-mediated SOCE hyperactivation and restores mushroom spine density, further implicating calcium modulation as a central mechanism [4] [6].
QNZ demonstrates potent immunomodulatory effects through dose-dependent suppression of proinflammatory cytokines. In lipopolysaccharide (LPS)-stimulated murine splenocytes, QNZ inhibits tumor necrosis factor-alpha (TNF-α) production with an IC₅₀ of 7 nM [3] [6]. This suppression extends to interleukin-6 (IL-6) in macrophage-like THP-1 cells, though with slightly reduced potency (IC₅₀ ≈ 0.84 µM for structural analogs) [7]. The inhibition occurs downstream of NF-κB nuclear translocation, likely through disrupted transcriptional complex assembly on cytokine gene promoters [5] [7].
Chromatin immunoprecipitation (ChIP) analyses reveal that QNZ alters epigenetic regulators at the MOR promoter, increasing binding of CREB-binding protein (CBP) and histone-3 dimethyl K4 (H3K4me2)—activation marks—while decreasing recruitment of repressors like HDAC-2 and histone-3 trimethyl K9 (H3K9me3) [5]. These chromatin modifications provide a mechanistic basis for reduced cytokine transcription.
Table 2: Cytokine Inhibition Profile of QNZ and Analogues
Cytokine | Cell Type | Inhibitor | IC₅₀ | Reference Compound |
---|---|---|---|---|
TNF-α | Murine splenocytes | QNZ | 7 nM | CAPE (11.4 µM) |
IL-6 | THP-1 macrophages | Analog 19* | 0.84 µM | CAPE (1.1 µM) |
TNF-α | THP-1 macrophages | Analog 19* | 4.0 µM | CAPE (11.4 µM) |
Note: Analog 19 refers to a novel alkylthiourea quinazoline derivative structurally optimized from QNZ [7]
Beyond its nuclear and calcium-modulating effects, QNZ acts as a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Biochemical assays demonstrate QNZ inhibits complex I-dependent respiration with IC₅₀ values of 25 nM (Yarrowia lipolytica) and 14 nM (bovine heart mitochondria) [4] [6]. This inhibition occurs at the quinone-binding site (Q-site), distinct from rotenone’s binding locus, and triggers reactive oxygen species (ROS) generation at the complex I flavin moiety [6].
The pro-oxidant effects of QNZ create a therapeutic window for cancer selectivity. In A549 lung adenocarcinoma cells, QNZ derivatives like QNZ-A—designed with an electrophilic Michael acceptor unit—induce ROS-mediated G2/M cell cycle arrest and apoptosis. Cancer cells exhibit greater susceptibility due to inherently elevated ROS stress and impaired antioxidant capacity compared to normal cells (e.g., HUVEC endothelial cells) [1]. ROS accumulation activates redox-sensitive kinases that phosphorylate p53 and p21, leading to downregulation of cyclin B1/CDK1 complexes and apoptotic execution [1].
QNZ targets heteromeric calcium channels containing transient receptor potential canonical 1 (TRPC1) subunits, which mediate store-operated calcium entry in neurons. Electrophysiological and calcium imaging studies show QNZ (300 nM) attenuates SOCE in YAC128 MSNs by specifically blocking TRPC1-containing channels [1] [6]. This inhibition is postulated to occur through direct channel binding or modulation of stromal interaction molecule 1 (STIM1)-TRPC1 coupling, though the precise structural interaction remains under investigation [6].
The neuroprotective effects of QNZ in Huntington’s and Alzheimer’s models are attributed primarily to this mechanism. By normalizing pathological calcium influx through TRPC1 channels, QNZ preserves dendritic spine architecture and neuronal viability without generalized cytotoxicity, as evidenced by its safety profile in Drosophila models at concentrations up to 400 µM [6].
Table 3: Primary Molecular Targets and Functional Outcomes of QNZ
Molecular Target | Biological System | Functional Outcome | Therapeutic Implication |
---|---|---|---|
NF-κB p65 nuclear translocation | Macrophages, T-cells | Reduced TNF-α, IL-6 production | Anti-inflammatory therapy |
Mitochondrial complex I | Cancer cells | ROS accumulation, G2/M arrest, apoptosis | Selective cancer cytotoxicity |
TRPC1-containing channels | Striatal neurons | Normalized SOCE, rescued spine density | Neurodegenerative disease rescue |
p65 phosphorylation (Ser468) | Inflammatory signaling | Impaired transcriptional activity | Enhanced anti-inflammatory effect |
Figure 1: Structure-Activity Relationship Highlights
Quinazoline Core │ ├── 6-Amino Group: Essential for NF-κB inhibition potency │ ├── 4-Substituent: Phenoxyphenethylamino moiety critical for │ │ SOCE inhibition and blood-brain barrier penetration │ │ │ └── Phenoxy Group: Optimizes TRPC1 affinity │ └── Electrophilic Modifications (e.g., QNZ-A): Introduce Michael acceptor properties for ROS-mediated anticancer activity via covalent modification of redox-sensitive proteins
The multifaceted pharmacology of 6-amino-4-(4-phenoxyphenylethylamino)quinazoline positions it as a versatile scaffold for targeting transcription, calcium dynamics, mitochondrial respiration, and channel physiology. Its defined mechanisms enable rational optimization for disease-specific applications ranging from neurodegeneration to oncology.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8